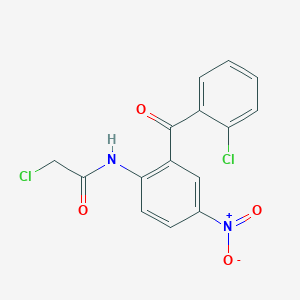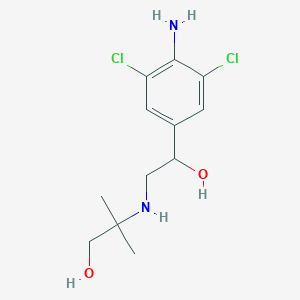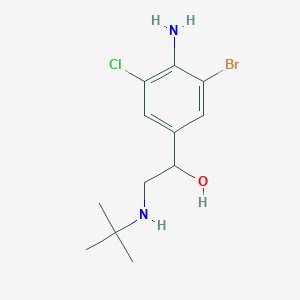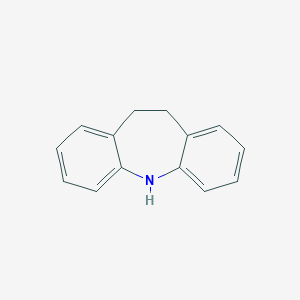
Oxindol
Descripción general
Descripción
Oxindol, también conocido como 2-indolona, es un compuesto orgánico heterocíclico aromático con la fórmula C8H7NO. Tiene una estructura bicíclica, que consiste en un anillo de benceno de seis miembros fusionado a un anillo de cinco miembros que contiene nitrógeno. El this compound es una indolina modificada con un carbonilo sustituido en la segunda posición del anillo de indolina de cinco miembros. Clasificado como una amida cíclica, es un sólido amarillo pálido .
Aplicaciones Científicas De Investigación
El oxindol y sus derivados tienen una amplia gama de aplicaciones en la investigación científica. Se utilizan en química medicinal para el desarrollo de fármacos que se dirigen a diversas enfermedades, incluido el cáncer, los trastornos del sistema nervioso central y las infecciones virales . Se ha demostrado que los derivados del this compound exhiben actividades antiviral, antifúngica, antibacteriana, antiproliferativa, anticancerígena, antiinflamatoria, antihipertensiva y anticonvulsiva . Además, el this compound se utiliza como andamiaje en la síntesis de productos naturales y sustancias farmacológicamente activas .
Mecanismo De Acción
El mecanismo de acción del oxindol implica su interacción con varios objetivos moleculares y vías. Por ejemplo, se ha demostrado que los derivados del this compound inhiben las tirosina quinasas receptoras, que suprimen las vías de señalización celular implicadas en la progresión del cáncer . Además, se ha informado que los alcaloides de this compound de Uncaria tomentosa causan apoptosis en las células cancerosas al inhibir objetivos como la dihidrofolato reductasa y el homólogo del minuto doble 2 de ratón (MDM2) .
Safety and Hazards
Direcciones Futuras
The development of new stereoselective approaches to spirocyclic oxindoles with spiro-3- to 8-membered rings is an ongoing significant objective in organic and medicinal chemistry . The data compiled provides broad information related to the bioactive product design, development, and applications of 2-oxindoles .
Análisis Bioquímico
Biochemical Properties
Oxindole is derived in nature from tryptophan, formed by gut bacteria . It interacts with various enzymes, proteins, and other biomolecules. The C-3 stereocenter of the substituents of oxindoles and their absolute arrangement have a substantial impact on the bioactivity of these substances .
Cellular Effects
Oxindole has been shown to have profound neurodepressant effects . It has been found that derivatives of oxindole were tested in human tumor cell lines and in healthy donor primary cells (PBMCs), providing compounds with high anticancer effects . Oxindole influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Oxindole exerts its effects at the molecular level through various mechanisms. For instance, a novel oxindole-based molecular motor featuring pronounced electronic push–pull character and a four-fold increase of the photoisomerization quantum yield in comparison to previous motors of its class has been reported . This suggests that the charge-transfer character of the excited state diminishes the degree of pyramidalisation at the alkene bond during isomerisation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Oxindole change over time. For instance, Oxindole is formed rapidly and irreversibly in response to increases in auxin levels
Dosage Effects in Animal Models
In animal models, the effects of Oxindole vary with different dosages. Rats treated with Oxindole showed decreased spontaneous locomotor activity, loss of the righting reflex, hypotension, and reversible coma
Metabolic Pathways
Oxindole is involved in several metabolic pathways. It is derived from tryptophan, formed by gut bacteria . The transformation pathway of indole was characterized by well-known steps through oxindole, isatin, and anthranilic acid .
Transport and Distribution
It is known that auxin homeostasis plays a central role during grapevine initial fruit development and that gibberellin and auxin control auxin homeostasis by reducing polar auxin transport .
Subcellular Localization
The subcellular localization of Oxindole is not yet fully understood. A flavin-dependent monooxygenase gene (ScFMO1) found in S. cusia, which has the capacity to produce indoxyl from indole, has been confirmed to localize in the cytoplasm .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: El oxindol se puede sintetizar a través de varios métodos. Un método común implica la ciclización catalizada por paladio de α-cloroacetanilidas. Esta reacción es altamente regioselectiva y convierte las α-cloroacetanilidas en oxindoles con rendimientos de buenos a excelentes y alta compatibilidad con los grupos funcionales . Otro método implica el uso de sales de nitrenio N-heterocíclicas como aceptores de electrones catalíticos para fotoactivaciones de complejos de transferencia de carga bajo irradiación de luz azul .
Métodos de producción industrial: La producción industrial de this compound a menudo implica el uso de catalizadores de paladio y ligandos para facilitar la α-arilación de oxindoles. Este método proporciona altos rendimientos y es eficiente para la producción a gran escala .
Análisis De Reacciones Químicas
Tipos de reacciones: El oxindol experimenta varios tipos de reacciones químicas, incluidas las reacciones de oxidación, reducción y sustitución. Se sabe que reacciona con electrófilos como haluros de alquilo y da productos de condensación aldólica cuando reacciona con compuestos carbonílicos .
Reactivos y condiciones comunes: Los reactivos comunes utilizados en las reacciones de this compound incluyen catalizadores de paladio, sales de nitrenio N-heterocíclicas y haluros de arilo. Las condiciones a menudo implican irradiación con luz azul, oxígeno atmosférico como reoxidante y el uso de solventes como mesitileno o tolueno .
Principales productos formados: Los principales productos formados a partir de las reacciones de this compound incluyen oxindoles 3,3-disustituidos, que se sintetizan a través del acoplamiento formal C-H, Ar-H de anilidas .
Comparación Con Compuestos Similares
El oxindol es similar a otros compuestos heterocíclicos como el indol y el espirothis compound. el this compound es único debido a su estructura bicíclica y la presencia de un grupo carbonilo sustituido en la segunda posición del anillo de indolina . Los compuestos similares incluyen 3-metilthis compound, semaxanib y rincofilina .
Lista de compuestos similares:- Indol
- Espirothis compound
- 3-Metilthis compound
- Semaxanib
- Rincofilina
La estructura única y la reactividad diversa del this compound lo convierten en un compuesto valioso en diversos campos de la investigación científica y las aplicaciones industriales.
Propiedades
IUPAC Name |
1,3-dihydroindol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO/c10-8-5-6-3-1-2-4-7(6)9-8/h1-4H,5H2,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYGFTBXVXVMTGB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2NC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80870389 | |
| Record name | 1,3-Dihydro-2H-indol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80870389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White to brown powder; [Alfa Aesar MSDS] | |
| Record name | 2-Oxindole | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19669 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
0.000132 [mmHg] | |
| Record name | 2-Oxindole | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19669 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
59-48-3 | |
| Record name | Oxindole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=59-48-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Oxindole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000059483 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Oxindole | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=274863 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,3-Dihydro-2H-indol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80870389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3-dihydroindol-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.390 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | OXINDOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0S9338U62H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 1,3-Dihydro-(2H)-indol-2-one | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0061918 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details









Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

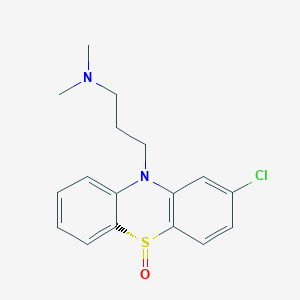
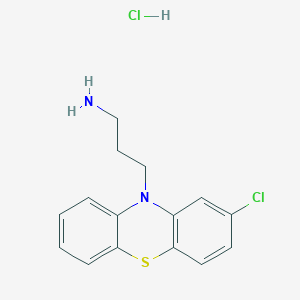
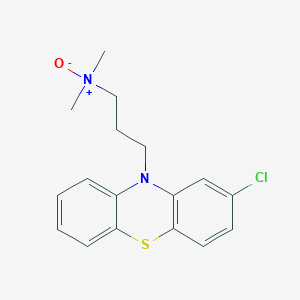
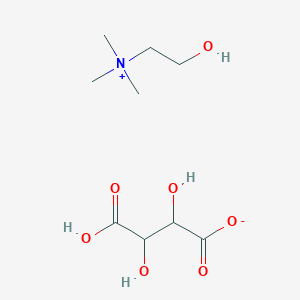
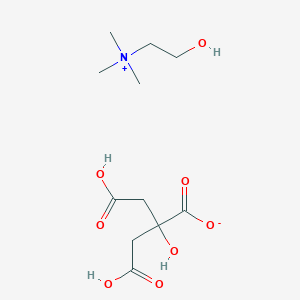
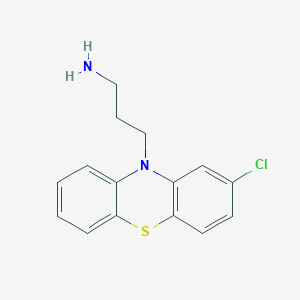
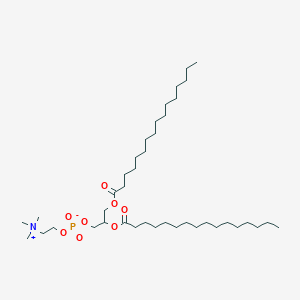
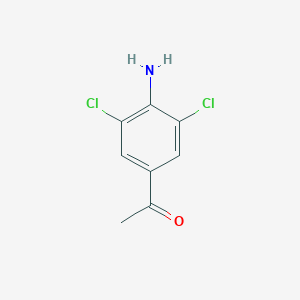
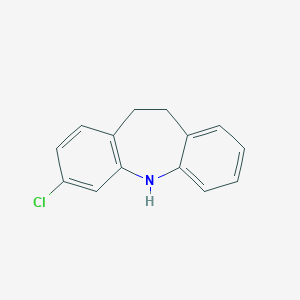
![8-Chloro-5,10-dihydro-11H-dibenzo[b,e][1,4]-diazepin-11-one](/img/structure/B195747.png)
